molecular formula C17H19N3O4S B6440813 4-({1-[(3-methylphenyl)methanesulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide CAS No. 2548989-30-4

4-({1-[(3-methylphenyl)methanesulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide

Cat. No.: B6440813
CAS No.: 2548989-30-4
M. Wt: 361.4 g/mol
InChI Key: PDVSZYLDYUFGRZ-UHFFFAOYSA-N
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Description

4-({1-[(3-methylphenyl)methanesulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a carboxamide group and an azetidine moiety linked to a 3-methylphenyl group via a methanesulfonyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(3-methylphenyl)methanesulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions using reagents like methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 3-Methylphenyl Group: This step involves nucleophilic substitution reactions where the 3-methylphenyl group is attached to the azetidine ring.

    Formation of the Pyridine-2-Carboxamide Moiety: The final step involves coupling the azetidine derivative with a pyridine-2-carboxylic acid derivative under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

4-({1-[(3-methylphenyl)methanesulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the azetidine moiety, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, thiols, or halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted pyridine or azetidine derivatives

Scientific Research Applications

4-({1-[(3-methylphenyl)methanesulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-({1-[(3-methylphenyl)methanesulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

4-({1-[(3-methylphenyl)methanesulfonyl]azetidin-3-yl}oxy)pyridine-2-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural features allow for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

4-[1-[(3-methylphenyl)methylsulfonyl]azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-12-3-2-4-13(7-12)11-25(22,23)20-9-15(10-20)24-14-5-6-19-16(8-14)17(18)21/h2-8,15H,9-11H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDVSZYLDYUFGRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CC(C2)OC3=CC(=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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